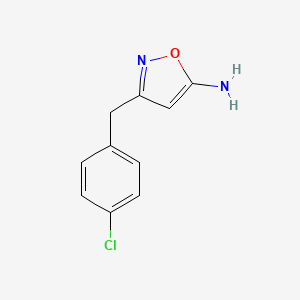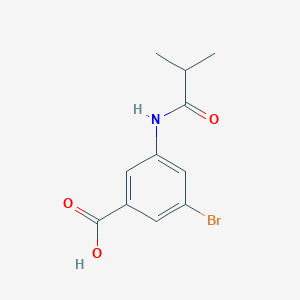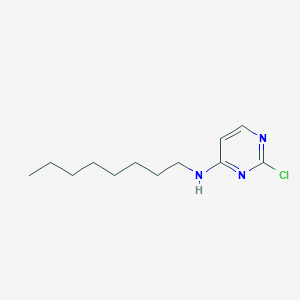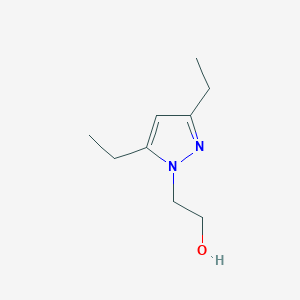
2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(3,5-Diethyl-1H-pyrazol-1-yl)ethan-1-ol, commonly known as DEP, is an organic compound that belongs to the pyrazole class of heterocyclic compounds. It is a colorless crystalline solid that is soluble in water, ethanol, and other organic solvents. DEP is a versatile compound that has been used in a variety of scientific applications, including organic synthesis, drug development, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Polymerization of Ethylene :The related pyrazolylamine ligands, including variants like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine, have been utilized in the nickel-catalyzed oligomerization and polymerization of ethylene. This process is dependent on the co-catalyst and solvent used, producing different polyethylene products (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Molecular Recognition Studies :Compounds such as 1,2-bis(4,6-diethylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethane have been analyzed using 1H NMR and X-ray crystallography for intramolecular stacking, a key aspect of molecular recognition and crystal engineering (Avasthi, Rawat, Maulik, Sarkhel, Broder, & Howard, 2001).
Catalytic Oxidative Activities :The related compound, 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, has been synthesized and examined for its catalytic oxidative activities. These pyrazolyl compounds, when combined with copper (II) salts, have shown efficiency in producing quinone, highlighting their potential in oxidation reactions (Kodadi, Malek, Touzani, & Ramdani, 2008).
Fused Polycyclic Ring Synthesis :The compound 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol, which shares a similar structural motif, has been used in tandem Prins-type cyclization for the stereoselective construction of fused polycyclic ring systems. This approach is significant in synthesizing complex natural product structures (Someswarao, Khan, Reddy, & Sridhar, 2018).
Structural Characterization and Analysis :Pyrazoline compounds like 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one have been synthesized and characterized, with their structures confirmed via X-ray diffraction studies. Such compounds contribute to understanding molecular interactions and crystal packing in chemistry (Delgado, Liew, Jamalis, Cisterna, Cárdenas, & Brito, 2020).
Antimicrobial Activity :Synthesis of pyrazoline and pyrazole derivatives has shown promising results in antimicrobial activities, demonstrating their potential in pharmaceutical applications. These compounds exhibit significant effects against various bacterial and fungal strains (Hassan, 2013).
Synthesis of Heterocyclic Derivatives :The study and synthesis of pyrazole and 1,2,4-triazole derivatives, including those with the pyrazol-3-yl moiety, play a strategic role in medicine and pharmacy due to their chemical modifiability and pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).
Eigenschaften
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-3-8-7-9(4-2)11(10-8)5-6-12/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLOHPVNQLZRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1471756.png)



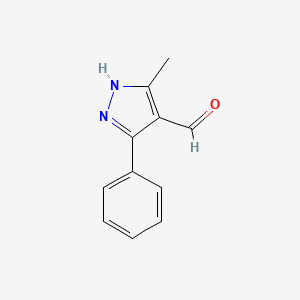


![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1471770.png)


